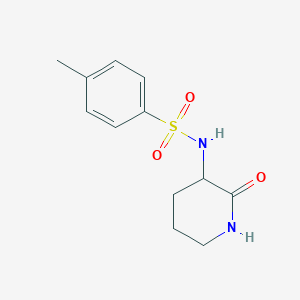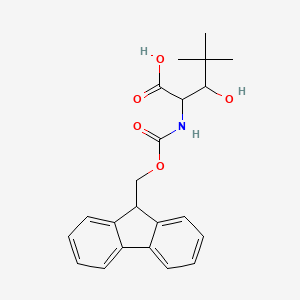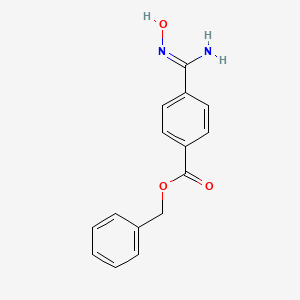
4-Methyltetrahydrothiopyran-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltetrahydrothiopyran-4-amine;hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl and a molecular weight of 167.7 g/mol It is a derivative of tetrahydrothiopyran, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrahydrothiopyran-4-amine;hydrochloride typically involves the reaction of 4-methyltetrahydrothiopyran with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltetrahydrothiopyran-4-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
4-Methyltetrahydrothiopyran-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyltetrahydrothiopyran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran hydrochloride: A similar compound with a different heterocyclic ring structure.
Tetrahydrothiopyran-4-amine hydrochloride: Another derivative of tetrahydrothiopyran with similar chemical properties.
Uniqueness
4-Methyltetrahydrothiopyran-4-amine;hydrochloride is unique due to the presence of a methyl group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
4-methylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H |
Clave InChI |
IABMQDLHPZYFAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)

![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)



